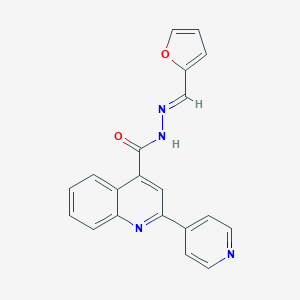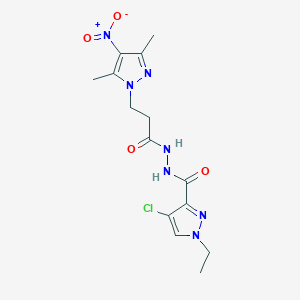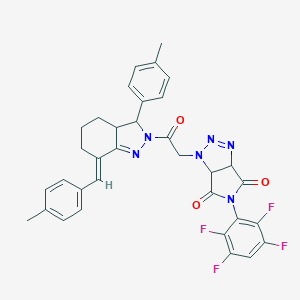![molecular formula C7H8Br2N4O B456503 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B456503.png)
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the molecular formula C7H8Br2N4O and a molecular weight of 323.97262 g/mol . This compound is characterized by the presence of a dibromo-substituted cyclopropyl group attached to a triazole ring, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine typically involves the reaction of 2,2-dibromo-1-methylcyclopropanecarboxylic acid with 1H-1,2,4-triazol-5-amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-5-ylamine can be compared with other similar compounds, such as:
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-4-methylpiperazine: This compound shares the dibromo-substituted cyclopropyl group but differs in the presence of a piperazine ring instead of a triazole ring.
1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-1H-1,2,4-triazol-3-ylamine: This compound has a similar structure but differs in the position of the triazole ring attachment.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dibromo-substituted cyclopropyl group and the triazole ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8Br2N4O |
|---|---|
Molekulargewicht |
323.97g/mol |
IUPAC-Name |
(5-amino-1,2,4-triazol-1-yl)-(2,2-dibromo-1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C7H8Br2N4O/c1-6(2-7(6,8)9)4(14)13-5(10)11-3-12-13/h3H,2H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
SGDYFHQIFRHAGN-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Br)Br)C(=O)N2C(=NC=N2)N |
Kanonische SMILES |
CC1(CC1(Br)Br)C(=O)N2C(=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456421.png)
![3-[(4-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B456422.png)

![N-[1-(1-ADAMANTYL)-1H-PYRAZOL-4-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B456424.png)
![5-(5-chloro-2-thienyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456425.png)


![1-{[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456429.png)

![3-Ethyl-5-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456431.png)

![N-benzoyl-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456439.png)
![6-({[3-(ethoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B456441.png)
![3,5-bis(difluoromethyl)-1-{[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456443.png)
